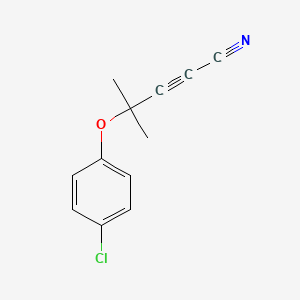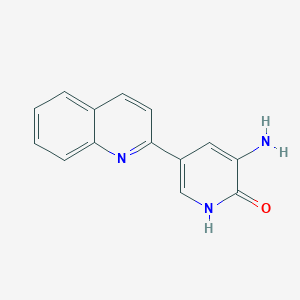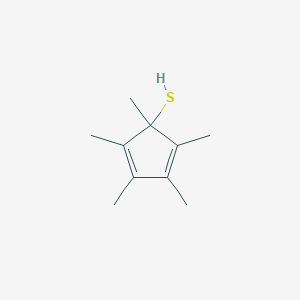
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is an organosulfur compound characterized by a cyclopentadiene ring substituted with five methyl groups and a thiol group. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted with appropriate reagents to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor to various ligands used in organometallic chemistry.
Biology: The compound is used in studies involving electron transfer and redox reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used as a growth modifier in metal organic chemical vapor deposition processes.
Mécanisme D'action
The mechanism by which 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol exerts its effects involves its ability to act as a ligand and participate in electron transfer reactions. The thiol group can form strong bonds with metal ions, facilitating various catalytic processes. Additionally, the compound’s unique structure allows it to undergo cycloaddition reactions, contributing to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the thiol group but shares the cyclopentadiene ring structure.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains two pentamethylcyclopentadienyl ligands coordinated to a manganese center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Features pentamethylcyclopentadienyl ligands coordinated to rhodium.
Uniqueness: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming strong metal-sulfur bonds. This makes it particularly valuable in applications requiring robust ligands and catalysts.
Propriétés
Numéro CAS |
114564-14-6 |
|---|---|
Formule moléculaire |
C10H16S |
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-thiol |
InChI |
InChI=1S/C10H16S/c1-6-7(2)9(4)10(5,11)8(6)3/h11H,1-5H3 |
Clé InChI |
SXCQQBWYFJEIRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


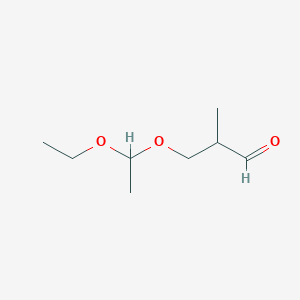
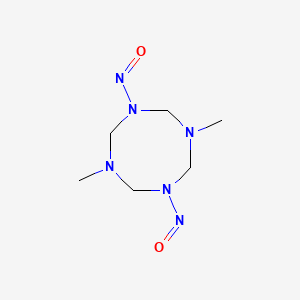
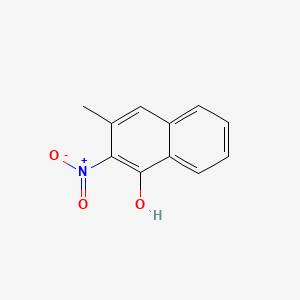
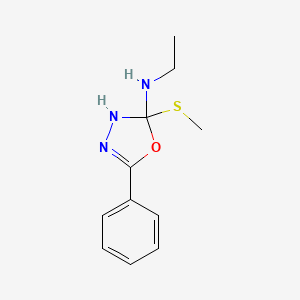

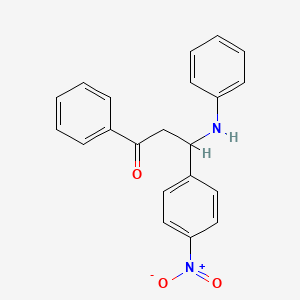
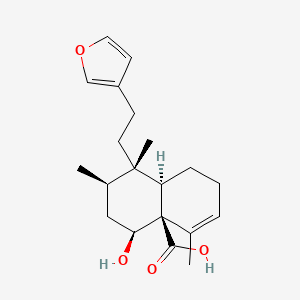
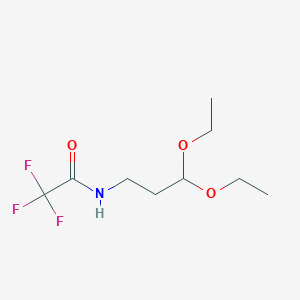
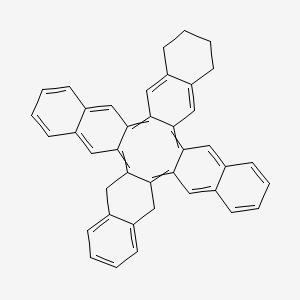
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
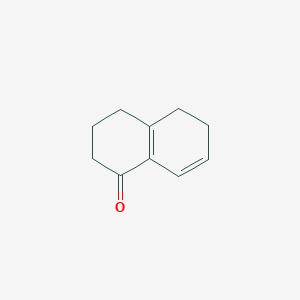
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
